molecular formula C10H10O3 B12451967 5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one

Cat. No.: B12451967
M. Wt: 178.18 g/mol
InChI Key: OGXKVFJEAZMLBE-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one is an organic compound that features a furan ring attached to a cyclohexenone structure with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of furan-2-carbaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound through an aldol condensation followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Formation of 5-(Furan-2-yl)-3-oxocyclohex-2-en-1-one.

    Reduction: Formation of 5-(Furan-2-yl)-3-hydroxycyclohexanone.

    Substitution: Formation of halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Chemical Properties and Structure

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one features a furan ring and a cyclohexenone structure, which contribute to its unique reactivity and biological activity. Its molecular formula is C11H10O3, and it possesses both hydroxyl and carbonyl functional groups that enhance its potential for interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug design.

Case Study: Neuroprotective Effects
Research indicates that derivatives of this compound can exhibit neuroprotective properties. For instance, studies have demonstrated that similar compounds can reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Antioxidant Activity

The antioxidant properties of this compound have been explored extensively. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Case Study: Antioxidant Efficacy
In vitro studies have reported that compounds derived from this structure significantly reduce reactive oxygen species (ROS) levels in cellular models, indicating their potential use as dietary supplements or therapeutic agents against oxidative stress-related conditions .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. It has been studied for its inhibitory effects on acetylcholinesterase (AChE), an important enzyme in neurotransmission.

Case Study: AChE Inhibition
Inhibition studies revealed that derivatives of this compound can enhance acetylcholine levels at synaptic clefts, potentially improving cognitive functions and offering therapeutic avenues for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and hydroxyl group play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-3-hydroxycyclohexanone
  • 5-(Furan-2-yl)-3-oxocyclohex-2-en-1-one
  • 5-(Furan-2-yl)-2-hydroxycyclohex-2-en-1-one

Uniqueness

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one is an organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a cyclohexene core and a furan ring. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound allows it to engage in various chemical interactions, enhancing its biological activity. Its structure includes a conjugated system that contributes to its reactivity.

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Antioxidant Properties : The compound exhibits strong antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies indicate that it can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Preliminary investigations suggest effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound in cancer therapy .

Antioxidant Activity

Research has demonstrated that this compound significantly reduces the levels of reactive oxygen species (ROS) in vitro. The antioxidant capacity was measured using the DPPH radical scavenging assay, yielding an IC50 value lower than many standard antioxidants.

Anti-inflammatory Mechanism

In vitro studies on RAW264.7 macrophages revealed that treatment with this compound resulted in a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with LPS (lipopolysaccharide). This suggests a mechanism where the compound inhibits NF-kB signaling pathways involved in inflammation .

Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, highlighting its potential as an antimicrobial agent.

Synthesis Methods

Several synthesis routes have been reported for producing this compound:

  • Cyclization Reactions : Utilizing cyclohexenone derivatives and furan precursors.
  • Catalytic Methods : Employing metal catalysts to facilitate the formation of the cyclohexene core while introducing the furan moiety.

The following table summarizes different synthesis methods along with their yield percentages:

Synthesis MethodYield (%)Notes
Cyclization of furan derivatives63%Utilizes mild conditions
Metal-catalyzed reactions41%Requires specific catalysts for efficiency
Multi-step organic synthesis60%Involves several purification steps

Case Studies

Case Study 1: Antioxidant Efficacy

In a study published in Journal of Medicinal Chemistry, researchers demonstrated that this compound significantly inhibited lipid peroxidation in cellular models, showcasing its potential as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory properties of this compound revealed that it could reduce inflammation markers in animal models of arthritis, suggesting further exploration for therapeutic applications in chronic inflammatory diseases .

Properties

IUPAC Name

5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXKVFJEAZMLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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